molecular formula C15H19NO5 B3909522 4-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}BUTANOIC ACID

4-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}BUTANOIC ACID

Cat. No.: B3909522
M. Wt: 293.31 g/mol
InChI Key: BZMNBIFAWMOQEI-UHFFFAOYSA-N
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Description

4-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}BUTANOIC ACID is an organic compound with a complex structure that includes a propoxycarbonyl group attached to a phenyl ring, which is further connected to a carbamoyl group and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}BUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common approach is the esterification of 4-carboxyphenylboronic acid with propanol to form the propoxycarbonyl derivative. This intermediate is then subjected to a series of reactions, including amide formation and subsequent coupling reactions, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}BUTANOIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}BUTANOIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}BUTANOIC ACID include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

5-oxo-5-(4-propoxycarbonylanilino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-2-10-21-15(20)11-6-8-12(9-7-11)16-13(17)4-3-5-14(18)19/h6-9H,2-5,10H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMNBIFAWMOQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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